4-硫代吗啉丙酸,1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

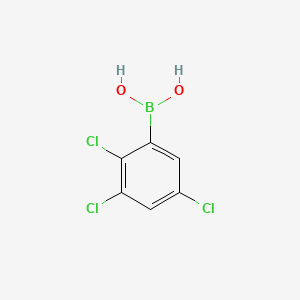

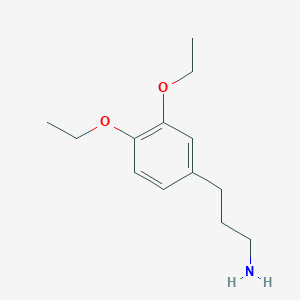

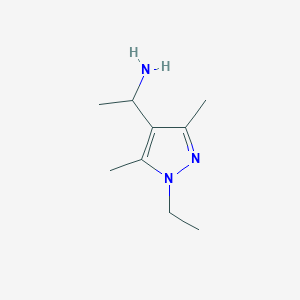

4-Thiomorpholinepropanoicacid, 1,1-dioxide is a chemical compound that is part of the thiomorpholine dioxide family. This family of compounds is characterized by the presence of a sulfur atom and two oxygen atoms attached to a morpholine ring, a saturated six-membered ring containing one nitrogen atom and four carbon atoms. The specific compound is not directly mentioned in the provided papers, but it can be inferred that it is related to the thiomorpholine dioxide derivatives discussed in the research.

Synthesis Analysis

The synthesis of related thiomorpholine dioxide compounds has been described in the literature. For instance, the synthesis of 4-amino-thiomorpholine-1,1-dioxide and 4-hydroxythiomorpholine-1,1-dioxide from 1,4-thioxane-1,1-dioxide is achieved through reactions with hydrazine hydrate and hydroxylamine, respectively . Additionally, a continuous manufacturing approach has been developed for the synthesis of 4-(2-hydroxyethyl)thiomorpholine 1,1-dioxide, which is an intermediate in the synthesis of an HIV Maturation Inhibitor. This process involves a double conjugate addition of ethanolamine to divinylsulfone and is monitored by in situ IR to ensure robustness .

Molecular Structure Analysis

The molecular structure of thiomorpholine dioxide derivatives is characterized by the thiomorpholine ring and the presence of two oxygen atoms creating a dioxide moiety. The specific substituents on the ring, such as amino or hydroxy groups, can significantly influence the reactivity and properties of the molecule. Computational predictions and in situ IR monitoring are tools that can be used to understand the structure and transformation of these compounds during synthesis .

Chemical Reactions Analysis

Thiomorpholine dioxide compounds exhibit a variety of chemical reactions. For example, 4-amino-thiomorpholine-1,1-dioxide can condensate with aldehydes and ketones, react with sulfuryl chloride, bromo cyanide, and allylic chloride, among others . The reactivity of these compounds allows for the formation of a wide range of derivatives, including cyclic imides and compounds resulting from reactions with isocyanates. The synthesis process can also lead to the formation of oligomers, which can be converted to the desired product through aging or heating .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiomorpholine dioxide derivatives are influenced by their molecular structure. The presence of the dioxide group is likely to increase the polarity and potentially the solubility in polar solvents. The synthesis of 4-(2-hydroxyethyl)thiomorpholine 1,1-dioxide in water as the only solvent suggests that these compounds can exhibit good solubility in polar solvents . The reactivity of the amino group in 4-amino-thiomorpholine-1,1-dioxide with various reagents indicates that these compounds can be versatile intermediates in organic synthesis .

科学研究应用

吸附研究

- 吸附实验表明,与“4-硫代吗啉丙酸,1,1-二氧化物”类似的化合物可能参与与土壤、有机质和矿物质的相互作用。这些相互作用对于了解此类化合物的环境归宿和迁移至关重要 (Werner, Garratt, & Pigott, 2012)。

抗氧化活性

- 抗氧化活性研究强调了类似于“4-硫代吗啉丙酸,1,1-二氧化物”的结构特征对于清除自由基的重要性,这在食品工程、医学和药学中是有益的 (Munteanu & Apetrei, 2021)。

化学传感器

- 具有与“4-硫代吗啉丙酸,1,1-二氧化物”相关的官能团的化合物已被用于开发用于检测金属离子、阴离子和中性分子的化学传感器。此类化学传感器对于环境监测和医学诊断至关重要 (Roy, 2021)。

药用应用

- 与“4-硫代吗啉丙酸,1,1-二氧化物”具有共同基序的磷酰乙酰肼在药物开发中显示出镇静、抗酒精、抗抑郁和抗癫痫的特性。这些发现强调了类似化合物在治疗应用中的潜力 (Semina 等人,2016)。

环境修复

- 对类似化合物研究的重金属在改性粘土和矿物上的吸附表明在水处理和土壤修复中去除环境中有毒重金属的潜在应用 (Bhattacharyya & Gupta, 2008)。

安全和危害

Safety data sheets suggest that exposure to 4-Thiomorpholinepropanoicacid, 1,1-dioxide should be avoided. Contact with skin and eyes should be prevented, and it should not be inhaled. In case of exposure, the affected area should be washed with plenty of water. If symptoms persist, medical attention should be sought .

属性

IUPAC Name |

3-(1,1-dioxo-1,4-thiazinan-4-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S/c9-7(10)1-2-8-3-5-13(11,12)6-4-8/h1-6H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDGJZCNQLBHJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409197 |

Source

|

| Record name | 4-Thiomorpholinepropanoicacid, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

849928-19-4 |

Source

|

| Record name | 4-Thiomorpholinepropanoicacid, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B1309878.png)

![Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B1309879.png)

![Propyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B1309880.png)

![2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine](/img/structure/B1309897.png)

![5-[2-(3,5-Dimethyl-1H-pyrazol-1-YL)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1309901.png)